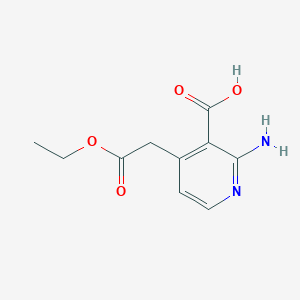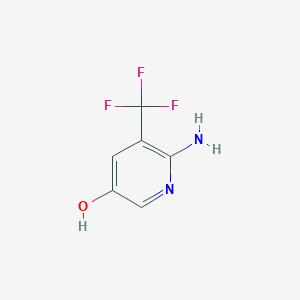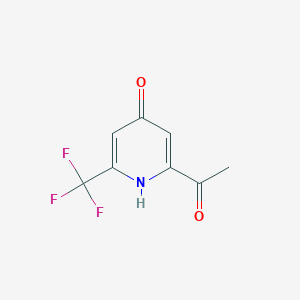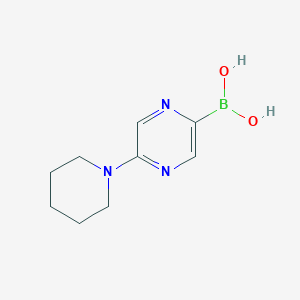
5-(Piperidin-1-yl)pyrazine-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperidin-1-yl)pyrazine-2-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a piperidine ring attached to a pyrazine ring, with a boronic acid functional group at the 2-position of the pyrazine ring. The molecular formula of this compound is C9H14BN3O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)pyrazine-2-boronic acid typically involves the reaction of 5-bromo-2-pyrazineboronic acid with piperidine under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
Suzuki-Miyaura Coupling Products: Biaryl compounds.
Oxidation Products: Alcohols, ketones.
Reduction Products: Borane derivatives.
Substitution Products: Piperidine-substituted pyrazine derivatives.
Applications De Recherche Scientifique
5-(Piperidin-1-yl)pyrazine-2-boronic acid has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mécanisme D'action
The mechanism of action of 5-(Piperidin-1-yl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The piperidine ring and pyrazine ring provide stability to the molecule, allowing it to participate in various reactions under mild conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Piperidin-1-yl)pyrimidine-2-boronic acid: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
2-(Piperidin-1-yl)pyridine-5-boronic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
5-(Piperidin-1-yl)pyrazine-2-boronic acid is unique due to the presence of both a piperidine ring and a pyrazine ring, which provide distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can form stable carbon-boron bonds under mild conditions .
Propriétés
Formule moléculaire |
C9H14BN3O2 |
|---|---|
Poids moléculaire |
207.04 g/mol |
Nom IUPAC |
(5-piperidin-1-ylpyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BN3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2 |
Clé InChI |
NQTFZICYDXMNLU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=N1)N2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


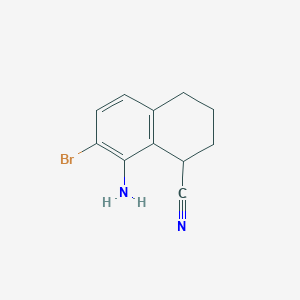


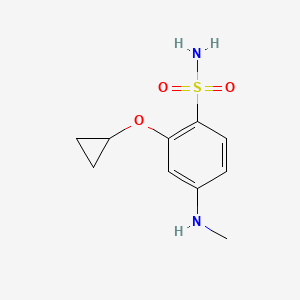
![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)
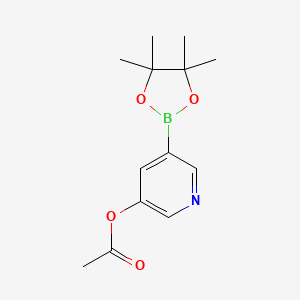

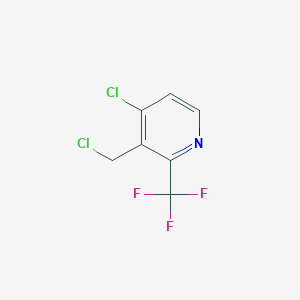
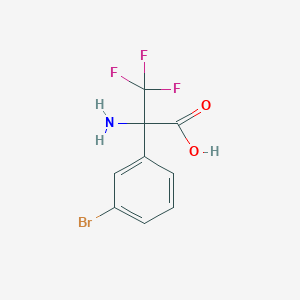
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)
